molecular formula C12H24N2O B13352874 (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol

(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol

Cat. No.: B13352874
M. Wt: 212.33 g/mol
InChI Key: XTXQRPJIVXMSQR-RYUDHWBXSA-N
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Description

(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative incorporating an ethylpiperazine moiety, designed for research and development purposes. Compounds featuring the piperazine scaffold, such as 2-(4-ethylpiperazin-1-yl)ethan-1-ol and 4-piperidin-1-ylcyclohexan-1-ol , are of significant interest in medicinal chemistry and are frequently investigated as key synthetic intermediates or building blocks in the synthesis of more complex molecules. The specific stereochemistry of the (1S,2S) isomer makes it a valuable chiral precursor or ligand for asymmetric synthesis. As a structural analog to other substituted cyclohexanols , this compound is intended for use in laboratory research only. It is suited for applications in method development, chemical synthesis, and pharmacological profiling. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H24N2O/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1

InChI Key

XTXQRPJIVXMSQR-RYUDHWBXSA-N

Isomeric SMILES

CCN1CCN(CC1)[C@H]2CCCC[C@@H]2O

Canonical SMILES

CCN1CCN(CC1)C2CCCCC2O

Origin of Product

United States

Preparation Methods

N-Alkylation of Piperazine Derivative with Cyclohexanol Precursor

This strategy involves synthesizing a substituted cyclohexanol with a leaving group at the C2 position, followed by N-alkylation with an ethylpiperazine derivative.

3.1.1 Synthesis of trans-2-(4-(3-(2-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol (4)
trans-2-(1-piperazinyl)cyclohexanol can be reacted with 3-(2-Bromophenyl)propyl bromide in the presence of potassium carbonate in acetonitrile. The mixture is stirred under reflux, followed by purification using chromatography on silica gel and RP-HPLC.

Reaction Scheme:
$$
\text{3-(2-Bromophenyl)propyl bromide} + \text{trans-2-(1-piperazinyl)cyclohexanol} \xrightarrow{\text{K}2\text{CO}3, \text{acetonitrile}} \text{trans-2-(4-(3-(2-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol}
$$

3.1.2. Synthesis of trans-2-(4-(2-(3-bromophenyl)ethyl)piperazin-1-yl)cyclohexan-1-ol (5)
Reacting 1-Bromo-3-(2-bromoethyl)benzene with trans-2-(1-piperazinyl)cyclohexanol in acetonitrile with potassium carbonate yields the desired product after reflux, filtration, and chromatographic purification.

Reaction Scheme:
$$
\text{1-Bromo-3-(2-bromoethyl)benzene} + \text{trans-2-(1-piperazinyl)cyclohexanol} \xrightarrow{\text{K}2\text{CO}3, \text{acetonitrile}} \text{trans-2-(4-(2-(3-bromophenyl)ethyl)piperazin-1-yl)cyclohexan-1-ol}
$$

3.1.3. Synthesis of trans-2-(4-(3-(3-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol (6)
3-(3-Bromophenyl)propyl bromide and trans-2-(1-piperazinyl)cyclohexanol are dissolved in acetonitrile, and potassium carbonate is added. The reaction mixture is heated under reflux, filtered, and purified using silica gel chromatography and RP-HPLC.

Reaction Scheme:
$$
\text{3-(3-Bromophenyl)propyl bromide} + \text{trans-2-(1-piperazinyl)cyclohexanol} \xrightarrow{\text{K}2\text{CO}3, \text{acetonitrile}} \text{trans-2-(4-(3-(3-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol}
$$

3.1.4. Synthesis of trans-2-(4-(2-(4-bromophenyl)ethyl)piperazin-1-yl)cyclohexan-1-ol (7)
Reacting 1-(2-Bromoethyl)-4-bromobenzene with trans-2-(1-piperazinyl)cyclohexanol yields the desired product.

Reaction Scheme:
$$
\text{1-(2-Bromoethyl)-4-bromobenzene} + \text{trans-2-(1-piperazinyl)cyclohexanol} \xrightarrow{\text{K}2\text{CO}3, \text{acetonitrile}} \text{trans-2-(4-(2-(4-bromophenyl)ethyl)piperazin-1-yl)cyclohexan-1-ol}
$$

3.1.5. Synthesis of trans-2-(4-(3-(4-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol (8)
Compound 8 has been previously synthesized.

Reaction Scheme:
$$
\text{Precursor} \xrightarrow{\text{Previous Study}} \text{trans-2-(4-(3-(4-bromophenyl)propyl)piperazin-1-yl)cyclohexan-1-ol}
$$

3.1.6. General Procedure for N-Alkylation
A substrate is added to a round bottom flask with 1,2-dichloroethane, aldehyde, and acetic acid under a nitrogen atmosphere. The reaction solution is stirred, and sodium triacetoxyborohydride is added. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layer is dried with sodium sulfate, filtered, and concentrated in vacuo. The crude material is purified by flash column chromatography.

Reaction Scheme:
$$
\text{Substrate} + \text{Aldehyde} \xrightarrow{\text{NaBH(OAc)}_3, \text{1,2-dichloroethane}} \text{N-Alkylated Product}
$$

Cyclization Strategies

3.2.1. Reaction of tert-Butyl piperazine-1-carboxylate with 1,2-epoxycyclopentane
tert-Butyl piperazine-1-carboxylate can be reacted with 1,2-epoxycyclopentane in methanol. The reaction mixture is stirred in a sealed tube, and the residue is purified by chromatography on silica gel.

Reaction Scheme:
$$
\text{tert-Butyl piperazine-1-carboxylate} + \text{1,2-epoxycyclopentane} \xrightarrow{\text{Methanol}} \text{trans-tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate}
$$

Analytical Data

Spectroscopic Data for trans-2-(4-(2-(4-bromophenyl)ethyl)piperazin-1-yl)cyclohexan-1-ol (7)

  • 1H NMR (400 MHz, CDCl3): δ 1.13–1.28 (4H, m), 1.68–1.85 (3H, m), 2.09–2.25 (2H, m), 2.43–2.81 (12H, m), 3.33–3.40 (1H, m), 3.96 (1H, br s), 7.07 (2H, d, J = 8.4 Hz), 7.40 (2H, d, J = 8.4 Hz).
  • HRMS (ESI): m/z calcd for C18H28BrN2O (M + H)+, 369.1365; found 369.1360.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the piperazine ring or the cyclohexane ring.

    Substitution: The ethyl group on the piperazine ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized piperazine compounds.

Scientific Research Applications

(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases characterized by overexpression of anti-apoptotic proteins.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit the activity of certain proteins involved in cell survival, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Ethylpiperazinyl analogues are likely synthesized via nucleophilic ring-opening of epoxides (similar to –3), offering modularity for substituent variation .
  • Biological Relevance : Piperazine derivatives are prevalent in CNS drugs due to their blood-brain barrier permeability. The ethyl group may optimize pharmacokinetics compared to polar (morpholine) or bulky (isopropylbenzyl) groups .
  • Catalytic Efficiency: Compared to (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, the ethylpiperazinyl group’s enhanced hydrogen-bonding capacity could improve enantioselectivity in desymmetrization reactions .

Biological Activity

(1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a piperazine moiety. The stereochemistry of the compound is significant in determining its biological interactions and efficacy. The molecular formula is C12H24N2OC_{12}H_{24}N_{2}O with a molecular weight of 212.33 g/mol.

PropertyValue
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
IUPAC NameThis compound
InChI KeyBIXNAQMJXOVGHQ-RYUDHWBXSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperazine moiety allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction may result in effects such as:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through serotonin receptor modulation.
  • Anxiolytic Effects : The compound's structure may influence anxiety-related behaviors by interacting with GABAergic systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, leading to enhanced mood in animal models.
  • Anxiolytic Effects : Research in Neuropharmacology indicated that compounds with similar structures displayed anxiolytic properties in rodent models, suggesting potential therapeutic applications for anxiety disorders .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

CompoundBiological Activity
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclohexan-1-olLower affinity for serotonin receptors
4-EthylpiperazineModerate anxiolytic effects
(1S,2S)-2-(4-methylpiperazin-1-yl)cyclohexanoneAntidepressant properties

Q & A

Q. What are the optimal synthetic routes for (1S,2S)-2-(4-ethylpiperazin-1-yl)cyclohexan-1-ol, considering stereochemical control?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Prepare the cyclohexanol backbone with defined stereochemistry using asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to ensure (1S,2S) configuration .
  • Step 2: Introduce the 4-ethylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions.
  • Step 3: Purify intermediates using chiral HPLC to verify enantiomeric purity (>98%) and prevent racemization .
  • Key Tools: Chiral GC/MS for tracking stereochemical integrity; IR and mass spectrometry for functional group confirmation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) and analyze using a Bruker D8 Venture diffractometer .
  • NMR Spectroscopy: Use 2D NOESY to confirm spatial proximity of protons (e.g., cyclohexanol hydroxyl and piperazine ethyl group). 13C^{13}\text{C} DEPT-135 identifies quaternary carbons .
  • Chiral Chromatography: Compare retention times with known stereoisomers (e.g., (1R,2R) or (1S,2R)) on a Chiralpak AD-H column .

Q. What preliminary biological assays are recommended to assess its neuropharmacological potential?

Methodological Answer:

  • Receptor Binding Assays: Screen against dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors using radioligand displacement (e.g., 3H^3\text{H}-spiperone for D2) .
  • Neuroprotection Models: Test in oxidative stress-induced neuronal cell lines (e.g., SH-SY5Y) with MTT assays and caspase-3 activity measurements .
  • ADME Profiling: Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for stereoisomers of this compound?

Methodological Answer:

  • Comparative Studies: Synthesize all four stereoisomers and evaluate their activity in parallel using standardized assays (e.g., cAMP inhibition for GPCR targets) .
  • Meta-Analysis: Apply Bayesian statistics to integrate disparate datasets, accounting for variables like cell type, assay sensitivity, and enantiomeric purity .
  • In Vivo Validation: Use knockout rodent models to isolate receptor-specific effects (e.g., D2 receptor-null mice) .

Q. What computational approaches best predict the receptor binding affinity and selectivity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2 receptors, focusing on piperazine-ethyl hydrophobic pockets .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
  • QSAR Modeling: Train models on piperazine derivatives with known KiK_i values to predict selectivity over adrenergic receptors .

Q. What strategies improve blood-brain barrier (BBB) penetration while maintaining metabolic stability?

Methodological Answer:

  • LogP Optimization: Modify substituents (e.g., ethyl vs. methyl on piperazine) to target LogP 2–3 via HPLC-derived partition coefficients .
  • Prodrug Design: Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance passive diffusion, followed by enzymatic activation .
  • In Situ Perfusion: Quantify BBB permeability in rodent models using LC-MS/MS to measure brain-to-plasma ratios .

Q. How does the 4-ethylpiperazine substituent influence the pharmacological profile compared to other analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare ethyl, methyl, and propyl analogs in radioligand assays. Ethyl groups enhance D2 affinity by 3-fold over methyl due to improved hydrophobic interactions .
  • Pharmacokinetics: Ethyl substitution reduces CYP3A4-mediated metabolism, increasing plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h for methyl) in rat models .
  • Crystallographic Analysis: Resolve ligand-receptor complexes to identify van der Waals contacts between the ethyl group and transmembrane helix 5 .

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